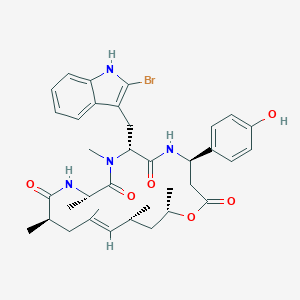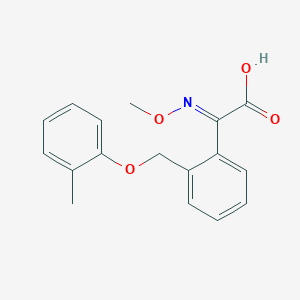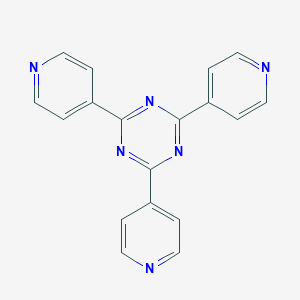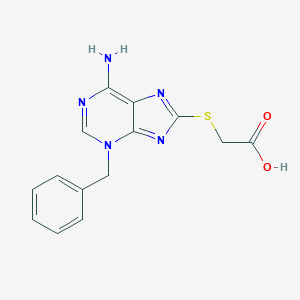
Jasplakinolide
Descripción general
Descripción
Jasplakinolide is a naturally occurring cyclic peptide from the marine sponge Jaspis johnstoni, known for its antiproliferative and fungicidal activity. It induces actin polymerization in vitro, significantly affecting Mg2+-actin more than Ca2+-actin. Competitive binding studies reveal that jasplakinolide competitively inhibits the binding of phalloidin to F-actin, suggesting its potential mechanism of action involves inducing actin polymerization or stabilizing actin filaments (Bubb et al., 1994).
Synthesis Analysis
The enantioselective total synthesis of jasplakinolide involves several key steps, including diastereoselective syn-aldol, ortho-ester Claisen rearrangement, and efficient conversion to a cyanide. The beta-amino acid unit is constructed utilizing nucleophilic addition to a chiral sulfinimine, leading to the synthesis of the polyketide template. This process demonstrates the complexity and sophistication required to synthetically produce jasplakinolide (Ghosh & Moon, 2007).
Molecular Structure Analysis
Conformational studies of jasplakinolide, especially when complexed with Li+, show preferential binding to specific carbonyl oxygens and the electrons of the aromatic system of the beta-tyrosine amino acid residue. This highlights the intricate interactions between jasplakinolide and metal ions, which may influence its biological activity and mechanism of action (Tabudravu et al., 2005).
Chemical Reactions and Properties
Jasplakinolide exhibits potent antifungal properties, comparable to those of miconazole nitrate, against Candida albicans. This cyclodepsipeptide disrupts the actin cytoskeleton by stabilizing filamentous actin (F-actin), serving as a unique cytotoxin and molecular probe (Scott et al., 1988).
Physical Properties Analysis
The synthesis and biological evaluation of jasplakinolide analogs emphasize the physical properties crucial for its actin cytoskeleton-disrupting activity. These analogs, maintaining similar activity to jasplakinolide, underline the importance of specific structural features for its biological functions (Ghosh et al., 2010).
Chemical Properties Analysis
New structures and bioactivity properties of jasplakinolide analogues from marine sponges have been studied, providing insight into its chemical diversity and biological potential. This research contributes to understanding the chemical basis of jasplakinolide's bioactivity, including cytotoxicity and microfilament disruption, which may lead to novel therapeutic agents (Robinson et al., 2010).
Aplicaciones Científicas De Investigación
1. Application in Breast Cancer Research
- Summary of the Application: Jasplakinolide has been used to study its effect on the Alpha-1-syntrophin (SNTA1) protein activity and SNTA1 mediated downstream cellular events in MDA-MB-231 breast cancer cell line .
- Methods of Application: SNTA1 protein levels and phosphorylation status were determined in MDA-MB-231 cells post jasplakinolide exposure using western blotting and immunoprecipitation techniques . The effect of jasplakinolide and SNTA1 protein on cell migration was determined using the boyden chamber assay .
- Results or Outcomes: Jasplakinolide treatment was found to decrease SNTA1 protein levels and its tyrosine phosphorylation status. Moreover, the migratory potential of jasplakinolide treated cells was significantly inhibited in comparison to control cells .
2. Application in Actin Polymerization
- Summary of the Application: Jasplakinolide, a cyclo-depsipeptide, is a commonly used actin filament polymerizing and stabilizing drug . It has been used extensively in studies on morphogenesis, motility, organelle movement, or when apoptosis has to be induced .
- Methods of Application: Jasplakinolide can be used for in vitro and in vivo assays using working concentrations of 50 nM to 5 μM and incubation times ranging from a few minutes to 24 hours .
- Results or Outcomes: The direct action of jasplakinolide on actin filaments may have further consequences in golgi body and membrane raft protein organization .
3. Application in Sciatic Nerve Guidance
- Summary of the Application: Jasplakinolide has been used to analyze its influence on sciatic nerve guidance effect in vivo in chicken embryos .
4. Application in Actin Dynamics
- Summary of the Application: Jasplakinolide has been used to apply on the control cells for the treatment for blocking actin dynamics .
5. Application in Primary Cilia Formation
- Summary of the Application: Jasplakinolide has been used in studies related to primary cilia formation. Primary cilia are non-motile cilia that serve as cellular antennae for sensing and transducing extracellular signals .
6. Application in Actin Assembly
- Summary of the Application: Jasplakinolide, a cyclo-depsipeptide, is a commonly used actin filament polymerizing and stabilizing drug . It has been used extensively in studies on morphogenesis, motility, organelle movement, or when apoptosis has to be induced .
- Methods of Application: Jasplakinolide can be used for in vitro and in vivo assays using working concentrations of 50 nM to 5 μM and incubation times ranging from a few minutes to 24 hours .
- Results or Outcomes: The direct action of jasplakinolide on actin filaments may have further consequences in golgi body and membrane raft protein organization .
Propiedades
IUPAC Name |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22-,23-,24-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYWHOHRVVHAP-DHKPLNAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45BrN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893487 | |
| Record name | Jasplakinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jasplakinolide | |
CAS RN |
102396-24-7 | |
| Record name | jasplakinolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Jasplakinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)


![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)



![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)